molecular formula C19H22N2O6S2 B6425764 5-[(1,1-dioxo-7-phenyl-1lambda6,4-thiazepan-4-yl)sulfonyl]-2-methoxybenzamide CAS No. 2034335-77-6

5-[(1,1-dioxo-7-phenyl-1lambda6,4-thiazepan-4-yl)sulfonyl]-2-methoxybenzamide

Cat. No.: B6425764
CAS No.: 2034335-77-6
M. Wt: 438.5 g/mol
InChI Key: DNKKHNPRXSYZSI-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a sulfonyl group linked to a 1,4-thiazepane ring substituted with a phenyl group and two oxygen atoms (dioxo). The 2-methoxybenzamide moiety contributes to its aromatic and hydrogen-bonding properties.

Properties

IUPAC Name

5-[(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)sulfonyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O6S2/c1-27-17-8-7-15(13-16(17)19(20)22)29(25,26)21-10-9-18(28(23,24)12-11-21)14-5-3-2-4-6-14/h2-8,13,18H,9-12H2,1H3,(H2,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNKKHNPRXSYZSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(1,1-dioxo-7-phenyl-1lambda6,4-thiazepan-4-yl)sulfonyl]-2-methoxybenzamide typically involves multiple steps:

    Formation of the Thiazepane Ring: The thiazepane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a thioamide and an epoxide. This step often requires a catalyst and specific reaction conditions, such as elevated temperatures and controlled pH levels.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation, which involves reacting the thiazepane intermediate with a sulfonyl chloride in the presence of a base like pyridine or triethylamine.

    Attachment of the Methoxybenzamide Moiety: The final step involves coupling the sulfonylated thiazepane with 2-methoxybenzoyl chloride under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazepane ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a thiol or sulfide under appropriate conditions.

    Substitution: The methoxy group on the benzamide moiety can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions to achieve substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

Biologically, the compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for developing new therapeutic agents.

Medicine

In medicine, 5-[(1,1-dioxo-7-phenyl-1lambda6,4-thiazepan-4-yl)sulfonyl]-2-methoxybenzamide is explored for its potential anti-inflammatory, antimicrobial, and anticancer properties. Research is ongoing to determine its efficacy and safety in various disease models.

Industry

Industrially, the compound can be used as an intermediate in the synthesis of dyes, polymers, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of 5-[(1,1-dioxo-7-phenyl-1lambda6,4-thiazepan-4-yl)sulfonyl]-2-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the thiazepane ring may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Cyprosulfamide (CAS No. 221667–31–8)

Structure: N-({4-[(cyclopropylamino)carbonyl]phenyl}sulfonyl)-2-methoxybenzamide .

  • Key Differences: Replaces the thiazepane ring with a cyclopropane amino carbonyl group. Retains the 2-methoxybenzamide and sulfonylphenyl backbone.
  • Used in herbicide formulations (e.g., with Isoxaflutole), suggesting agrochemical utility for the target compound .

BG16183 (CAS No. 2034382-93-7)

Structure : N-({5-[(1,1-dioxo-7-phenyl-1λ⁶,4-thiazepan-4-yl)sulfonyl]thiophen-2-yl}methyl)acetamide .

  • Key Differences :
    • Substitutes benzamide with a thiophene-acetamide group.
    • Shares the thiazepane sulfonyl motif.
  • Functional Implications :
    • Thiophene’s electron-rich nature may alter binding interactions in biological systems.
    • Acetamide group increases hydrophilicity compared to the methoxybenzamide.

Triazole Derivatives (Compounds 7–9 from )

Structure : 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones .

  • Key Differences :
    • Replaces benzamide with a triazole-thione ring.
    • Retains sulfonylphenyl groups but lacks the thiazepane or methoxy motifs.
  • Functional Implications :
    • Triazole-thione tautomerism may influence redox properties and receptor binding.
    • Fluorine substituents enhance lipophilicity and bioavailability.

Physicochemical Properties Comparison

Property Target Compound Cyprosulfamide BG16183 Triazole Derivatives (7–9)
Molecular Weight ~425 g/mol (estimated) 345.34 g/mol 442.57 g/mol 350–400 g/mol
Polar Groups Sulfonyl, methoxy, amide Sulfonyl, methoxy, amide Sulfonyl, acetamide Sulfonyl, triazole-thione
LogP (Est.) Moderate (~2.5) Moderate (~2.8) Higher (~3.0) Variable (X = H, Cl, Br)
Solubility Moderate in polar solvents High in DMSO/ethanol Low (thiophene lipophilicity) Low due to fluorine

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